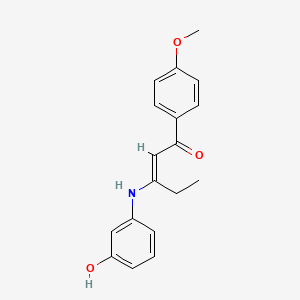
Phenyl 2-(cycloheptylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl 2-(cycloheptylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound with a unique structure that includes a phenyl group, a cycloheptylcarbamoyl group, and a hydroxypyrrolidine carboxylate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-(cycloheptylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of phenyl isocyanate with cycloheptylamine to form the cycloheptylcarbamoyl intermediate. This intermediate is then reacted with 4-hydroxypyrrolidine-1-carboxylate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Phenyl 2-(cycloheptylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
Phenyl 2-(cycloheptylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Phenyl 2-(cycloheptylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction pathways that regulate cellular responses.
類似化合物との比較
Phenyl 2-(cycloheptylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate can be compared with similar compounds such as:
Phenyl 2-(cyclohexylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
Phenyl 2-(cyclopentylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate: Contains a cyclopentyl group.
Phenyl 2-(cyclooctylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate: Contains a cyclooctyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C19H26N2O4 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
phenyl 2-(cycloheptylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H26N2O4/c22-15-12-17(18(23)20-14-8-4-1-2-5-9-14)21(13-15)19(24)25-16-10-6-3-7-11-16/h3,6-7,10-11,14-15,17,22H,1-2,4-5,8-9,12-13H2,(H,20,23) |
InChIキー |
WRHLQFBLOMHNOZ-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)NC(=O)C2CC(CN2C(=O)OC3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B15010268.png)
![N-(2,3-dimethylphenyl)-N'-(2-methylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B15010274.png)
![5-(4-methylphenyl)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B15010277.png)
![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-3-nitro-4H,5H-pyrano[4,3-b]pyran-5-one](/img/structure/B15010282.png)
![2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B15010297.png)
![3-chloro-N-(2,5-dichlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15010309.png)
![N-cyclohexyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B15010317.png)

![2-(4-hydroxy-3-methoxyphenyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B15010323.png)
![6-Amino-4-(anthracen-9-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15010327.png)
![3-methoxy-N-(4-methoxyphenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B15010333.png)
![(4-chlorophenyl)[5-(4-fluorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B15010337.png)

![ethyl (4Z)-4-[(5-bromo-2-methoxyphenyl)methylidene]-2-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15010359.png)
